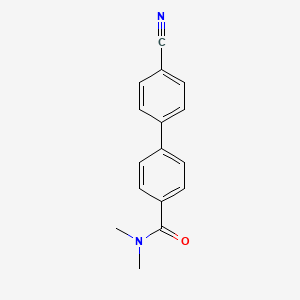

4-(4-Cyanophenyl)-N,N-dimethylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Cyanophenyl isocyanate, also known as 4-isocyanatobenzonitrile, is an aryl isocyanate . It alters the surface of silk sericin in lithium chloride/dimethyl sulfoxide solvent by forming urethane linkages .

Synthesis Analysis

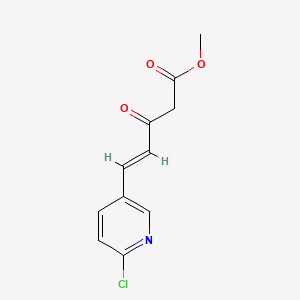

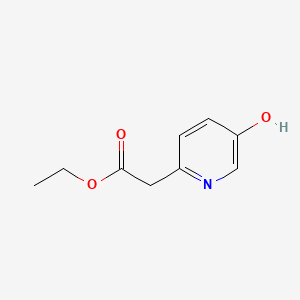

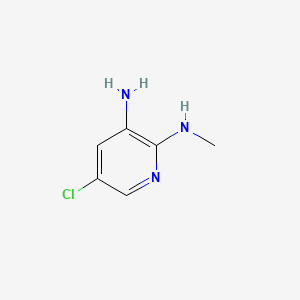

The synthesis of related pyrimidine derivatives often involves multi-component reactions, employing various substrates like aldehydes, malononitrile, and different amines in the presence of catalysts such as triethylamine . These reactions typically occur in water or organic solvents, showcasing the adaptability of pyrimidine synthesis under diverse conditions .

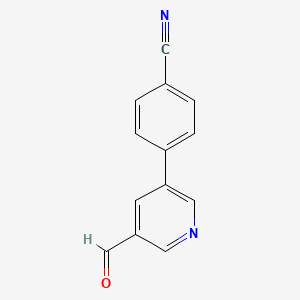

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by intricate hydrogen bonding patterns and molecular conformations, as revealed through X-ray diffraction and computational studies . The arrangement of molecules in the crystal lattice often forms dimers, chains, and sheets through N-H…O, N-H…N, and C-H…O hydrogen bonds, contributing to the stability and unique properties of these compounds .

Chemical Reactions Analysis

Pyrimidine derivatives undergo a variety of chemical reactions, including cyclizations, formylations, and Schiff base formations, leading to a wide range of heterocyclic compounds with potential biological activities . These reactions are pivotal for constructing nitrogen-containing heterocycles, which are central to many bioactive molecules .

科学研究应用

Biological Activity

4-(4-Cyanophenyl)-N,N-dimethylbenzamide: and its derivatives have been studied for their potential biological activities. These compounds are known to exhibit antibacterial and antifungal properties, which could be beneficial in developing new pharmaceuticals. Additionally, they have been investigated for their role in plant protection, potentially serving as a basis for new agrochemicals .

Analytical Chemistry

In the field of analytical chemistry, derivatives of 4-(4-Cyanophenyl)-N,N-dimethylbenzamide have been used as ligands in the extraction, separation, and determination of heavy metals such as iron (Fe) and zinc (Zn) ions. This application is crucial for environmental monitoring and industrial quality control .

Chemosensors

These compounds have also been employed as chemosensors for anions like fluoride (F−), cyanide (CN−), and acetate (OAc−). Their sensitivity to these ions makes them valuable tools in environmental testing and safety assessments .

Ion-Selective Electrodes

The derivatives of 4-(4-Cyanophenyl)-N,N-dimethylbenzamide have been successfully used in environmental control as ion-selective electrodes. This application is significant for the detection and quantification of specific ions in various samples, which is essential for water quality analysis and other environmental studies .

Synthesis of Heterocyclic Compounds

A notable application in organic synthesis is the use of these derivatives for the preparation of biologically important heterocyclic scaffolds, such as thiohydantoins. These scaffolds are key structures in many pharmaceuticals and are valuable in medicinal chemistry research .

Electrochemical Studies

The electrochemical behavior of 4-(4-Cyanophenyl)-N,N-dimethylbenzamide derivatives has been explored through cyclic voltammetric experiments. These studies provide insights into the redox properties of the compounds, which are relevant for developing new materials for electronic and energy storage applications .

安全和危害

属性

IUPAC Name |

4-(4-cyanophenyl)-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-18(2)16(19)15-9-7-14(8-10-15)13-5-3-12(11-17)4-6-13/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQLYTIJGJEEQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742863 |

Source

|

| Record name | 4'-Cyano-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1365271-90-4 |

Source

|

| Record name | 4'-Cyano-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Amino-3-bromopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B597028.png)

![7-Bromo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B597034.png)